molecular formula C19H22N2O2 B5762530 N-benzyl-4-(morpholin-4-ylmethyl)benzamide

N-benzyl-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5762530
M. Wt: 310.4 g/mol
InChI Key: KGFHJSQGGGENNY-UHFFFAOYSA-N
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Description

N-benzyl-4-(morpholin-4-ylmethyl)benzamide is a chemical compound with the molecular formula C18H22N2O It is characterized by the presence of a benzyl group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(morpholin-4-ylmethyl)benzamide typically involves the reaction of benzylamine with 4-(morpholin-4-ylmethyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-(morpholin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with cellular signaling proteins, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(morpholin-4-ylmethyl)aniline
  • N-benzyl-4-(morpholin-4-ylmethyl)benzoic acid
  • N-benzyl-4-(morpholin-4-ylmethyl)benzylamine

Uniqueness

N-benzyl-4-(morpholin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and benzamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-benzyl-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(20-14-16-4-2-1-3-5-16)18-8-6-17(7-9-18)15-21-10-12-23-13-11-21/h1-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFHJSQGGGENNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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